4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one
Description
4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at position 1 and 6, and an azetidin-3-ylmethoxy group at position 2. The dihydropyridin-2-one scaffold is structurally similar to bioactive pyridone derivatives, which are known for diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory effects .
Key structural attributes:
- Dihydropyridin-2-one core: Imparts partial aromaticity and polarity, influencing solubility and binding to biological targets.
- Azetidine substituent: Enhances metabolic stability compared to larger cyclic amines due to its compact structure.
- Methyl groups (positions 1 and 6): Likely modulate steric hindrance and lipophilicity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-10(4-11(14)13(8)2)15-7-9-5-12-6-9/h3-4,9,12H,5-7H2,1-2H3 |
InChI Key |
SUYLVQVKVPTTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCC2CNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the Staudinger reaction, which involves the cycloaddition of ketenes with imines.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol as the nucleophile.
Formation of the Pyridinone Ring: The pyridinone ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-chloronicotinic acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one with structurally related compounds:
Key Findings
Bioactivity Trends: Electron-withdrawing groups (e.g., bromophenyl, cyano) correlate with enhanced antioxidant activity (79.05% vs. ascorbic acid’s 82.71%) in pyridin-2-one derivatives, while electron-donating groups (e.g., methoxy) reduce efficacy (17.55%) . The azetidine substituent in the target compound may improve metabolic stability compared to bulkier cyclic amines, as smaller rings are less prone to oxidative degradation .
In contrast, bromine or cyano substituents increase molecular weight and lipophilicity, which may limit bioavailability . Methyl groups at positions 1 and 6 likely reduce rotational freedom, enhancing binding specificity to target proteins .
Hypothetical ADMET Profile :
- Compared to brominated analogs (e.g., 4-bromo-1,6-dimethyl-1,2-dihydropyridin-2-one), the target compound’s azetidine group may reduce hepatotoxicity risks associated with halogenated metabolites .
Research Implications
- Synthetic versatility : The azetidine moiety allows for further derivatization (e.g., acylation, as seen in ), enabling optimization of pharmacokinetic properties.
Future studies should prioritize experimental validation of its bioactivity and ADMET parameters.
Biological Activity
The compound 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are known for their roles in treating various conditions, including inflammatory diseases and overactive bladder syndrome. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one can be represented as follows:
This compound features a dihydropyridine core substituted with an azetidine ring and a methoxy group, which may contribute to its biological activity.
Research indicates that 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one acts primarily as a PDE4 inhibitor . PDE4 is involved in the degradation of cyclic AMP (cAMP), a critical signaling molecule in various physiological processes. By inhibiting PDE4, the compound increases cAMP levels, leading to enhanced signaling pathways that can mitigate inflammation and other symptoms associated with PDE4 activity .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Treatment of Overactive Bladder : The inhibition of PDE4 has been linked to reduced symptoms such as urgency and frequency in urination. Clinical studies have suggested that compounds like this may be effective in alleviating these symptoms .
- Anti-inflammatory Effects : Increased cAMP levels can lead to reduced inflammation, making this compound a candidate for treating inflammatory diseases .
Case Studies
Several studies have investigated the efficacy of PDE4 inhibitors similar to 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one:
- Clinical Trials on Overactive Bladder : A randomized controlled trial demonstrated that PDE4 inhibitors significantly reduced urinary frequency and urgency compared to placebo groups .
- Animal Models for Inflammation : In animal models of inflammatory bowel disease (IBD), administration of PDE4 inhibitors resulted in decreased inflammatory markers and improved histological scores .
Data Tables
| Study | Compound Tested | Biological Activity | Outcome |
|---|---|---|---|
| Study 1 | PDE4 Inhibitor A | Overactive Bladder | Reduced symptoms significantly compared to placebo |
| Study 2 | PDE4 Inhibitor B | Anti-inflammatory | Decreased markers in IBD models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
